An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-phenylquinoline
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-phenylquinoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of novel compounds is paramount. This guide provides a detailed overview of 2,4-dichloro-3-phenylquinoline, a heterocyclic compound with potential applications in medicinal chemistry.
Core Chemical and Physical Properties
2,4-Dichloro-3-phenylquinoline is a solid, crystalline compound. Its core structure consists of a quinoline ring system substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 3.
| Property | Value |
| CAS Number | 108832-15-1[1][2] |
| Molecular Formula | C₁₅H₉Cl₂N[1] |
| Molecular Weight | 273.01 g/mol [1] |
| Boiling Point | 362.7 °C at 760 mmHg[3] |
| Vapor Pressure | 3.95E-05 mmHg at 25°C[3] |
| Refractive Index | 1.665[3] |
| Purity | >95% (as commercially available)[1] |
Synthesis and Experimental Protocols
The synthesis of substituted quinolines can be achieved through various established methods. One common approach for related 2-hydroxy-3-phenylquinoline derivatives involves the chemo-selective reaction of substituted O-nitrobenzaldehyde and ethyl-2-phenylacetate catalyzed by Fe/HCl, known as the Bechamp reduction.[4] Another classical method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-phenylquinoline from N-2-diphenylacetamide under harsh acidic conditions, although this may result in low yields.[4]
A general procedure for the synthesis of multiply substituted quinolines involves a three-component tandem reaction.[5]
General Experimental Protocol for Substituted Quinoline Synthesis
A common synthetic route involves the reaction of an appropriate 2-aminobenzonitrile, a ketone, and an arylboronic acid. The reaction is typically catalyzed by a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand and an acid.[5]
Materials:
-
2-aminobenzonitrile (0.2 mmol)
-
Ketone (0.2 mmol)
-
Arylboronic acid (0.24 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
2,2'-bipyridine (bpy) (0.04 mmol)
-
TsOH·H₂O (2.0 mmol)
-
Toluene (2.0 mL)
Procedure:
-
To a Schlenk reaction tube, successively add 2-aminobenzonitrile, the ketone, arylboronic acid, Pd(OAc)₂, 2,2'-bpy, TsOH·H₂O, and toluene.
-
Stir the reaction mixture vigorously at 120 °C for 24 hours.
-
After cooling to room temperature, wash the mixture with a saturated Na₂CO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and evaporate the solvent under a vacuum.
-
Purify the residue by flash column chromatography to obtain the desired quinoline product.[5]
Caption: Generalized workflow for the synthesis of substituted quinolines.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of 2,4-dichloro-3-phenylquinoline. The aromatic protons on the quinoline and phenyl rings would appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The number of signals and their splitting patterns would confirm the substitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-Cl bonds. Aromatic C-H stretching vibrations would also be present.
-
Mass Spectrometry (MS) : Mass spectrometry would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. For 2,4-dichloro-3-phenylquinoline, the molecular ion peak would be expected at m/z 273, with characteristic isotopic peaks due to the presence of two chlorine atoms.
Biological Activity and Potential Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8] Some quinoline-based compounds have been investigated as kinase inhibitors and agents that target G-quadruplexes in DNA, which are implicated in cancer cell proliferation.[9][10]
The mechanism of action for many quinoline derivatives involves the inhibition of key signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of a specific kinase could block downstream signaling cascades responsible for cell growth, survival, and proliferation.
Caption: Conceptual signaling pathway for quinoline derivatives as inhibitors.
The antiproliferative activities of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated against various cancer cell lines, with some compounds showing significant activity.[9] This suggests that the 2,4-disubstituted quinoline scaffold is a promising starting point for the development of new therapeutic agents. Further research is needed to fully elucidate the specific molecular targets and mechanisms of action of 2,4-dichloro-3-phenylquinoline.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. 2,4-DICHLORO-3-PHENYLQUINOLINE CAS#: 108832-15-1 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. ikm.org.my [ikm.org.my]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
